Cas no 2171854-73-0 (benzyl N-(2-{1-(chlorosulfonyl)methylcyclobutyl}ethyl)carbamate)

benzyl N-(2-{1-(chlorosulfonyl)methylcyclobutyl}ethyl)carbamate 化学的及び物理的性質
名前と識別子
-
- benzyl N-(2-{1-(chlorosulfonyl)methylcyclobutyl}ethyl)carbamate
- 2171854-73-0
- EN300-1440688
- benzyl N-(2-{1-[(chlorosulfonyl)methyl]cyclobutyl}ethyl)carbamate
-
- インチ: 1S/C15H20ClNO4S/c16-22(19,20)12-15(7-4-8-15)9-10-17-14(18)21-11-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2,(H,17,18)
- InChIKey: RSABUBWIZAJGDD-UHFFFAOYSA-N
- ほほえんだ: ClS(CC1(CCNC(=O)OCC2C=CC=CC=2)CCC1)(=O)=O
計算された属性
- せいみつぶんしりょう: 345.0801570g/mol
- どういたいしつりょう: 345.0801570g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 8
- 複雑さ: 464
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 80.8Ų
benzyl N-(2-{1-(chlorosulfonyl)methylcyclobutyl}ethyl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1440688-10000mg |
benzyl N-(2-{1-[(chlorosulfonyl)methyl]cyclobutyl}ethyl)carbamate |
2171854-73-0 | 10000mg |
$8749.0 | 2023-09-29 | ||
Enamine | EN300-1440688-50mg |
benzyl N-(2-{1-[(chlorosulfonyl)methyl]cyclobutyl}ethyl)carbamate |
2171854-73-0 | 50mg |
$1709.0 | 2023-09-29 | ||
Enamine | EN300-1440688-500mg |
benzyl N-(2-{1-[(chlorosulfonyl)methyl]cyclobutyl}ethyl)carbamate |
2171854-73-0 | 500mg |
$1954.0 | 2023-09-29 | ||
Enamine | EN300-1440688-100mg |
benzyl N-(2-{1-[(chlorosulfonyl)methyl]cyclobutyl}ethyl)carbamate |
2171854-73-0 | 100mg |
$1791.0 | 2023-09-29 | ||
Enamine | EN300-1440688-1000mg |
benzyl N-(2-{1-[(chlorosulfonyl)methyl]cyclobutyl}ethyl)carbamate |
2171854-73-0 | 1000mg |
$2035.0 | 2023-09-29 | ||
Enamine | EN300-1440688-2500mg |
benzyl N-(2-{1-[(chlorosulfonyl)methyl]cyclobutyl}ethyl)carbamate |
2171854-73-0 | 2500mg |
$3988.0 | 2023-09-29 | ||
Enamine | EN300-1440688-5000mg |
benzyl N-(2-{1-[(chlorosulfonyl)methyl]cyclobutyl}ethyl)carbamate |
2171854-73-0 | 5000mg |
$5900.0 | 2023-09-29 | ||
Enamine | EN300-1440688-250mg |
benzyl N-(2-{1-[(chlorosulfonyl)methyl]cyclobutyl}ethyl)carbamate |
2171854-73-0 | 250mg |
$1872.0 | 2023-09-29 | ||
Enamine | EN300-1440688-1.0g |
benzyl N-(2-{1-[(chlorosulfonyl)methyl]cyclobutyl}ethyl)carbamate |
2171854-73-0 | 1g |
$0.0 | 2023-06-06 |
benzyl N-(2-{1-(chlorosulfonyl)methylcyclobutyl}ethyl)carbamate 関連文献
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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3. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
benzyl N-(2-{1-(chlorosulfonyl)methylcyclobutyl}ethyl)carbamateに関する追加情報
Benzyl N-(2-{1-(Chlorosulfonyl)methylcyclobutyl}ethyl)carbamate: A Comprehensive Overview
Benzyl N-(2-{1-(chlorosulfonyl)methylcyclobutyl}ethyl)carbamate, with the CAS number 2171854-73-0, is a complex organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a benzyl group with a chlorosulfonyl-substituted cyclobutane moiety. The benzyl group, a common substituent in organic chemistry, contributes to the compound's stability and reactivity. The chlorosulfonyl group, on the other hand, introduces a high degree of functionality, making this compound versatile for various applications.
The synthesis of benzyl N-(2-{1-(chlorosulfonyl)methylcyclobutyl}ethyl)carbamate involves a series of carefully designed reactions. Recent studies have focused on optimizing the synthesis pathway to enhance yield and purity. For instance, researchers have explored the use of transition metal catalysts to facilitate the coupling reactions involved in constructing the cyclobutane ring. The cyclobutane ring is known for its strained geometry, which can influence the compound's electronic properties and reactivity.
One of the most intriguing aspects of this compound is its potential application in advanced materials. The chlorosulfonyl group is highly reactive and can serve as a precursor for sulfonamide formation, which is a key functional group in pharmaceuticals and agrochemicals. Additionally, the benzyl carbamate moiety can act as a protecting group in peptide synthesis, offering a novel approach to constructing complex biomolecules.
Recent research has also highlighted the environmental compatibility of benzyl N-(2-{1-(chlorosulfonyl)methylcyclobutyl}ethyl)carbamate. Studies conducted under controlled conditions suggest that this compound exhibits low toxicity to aquatic organisms, making it a promising candidate for eco-friendly chemical processes. Furthermore, its thermal stability has been tested under various conditions, revealing its suitability for high-temperature applications.
In terms of spectroscopic analysis, this compound has been thoroughly investigated using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). These studies have provided valuable insights into its molecular structure and dynamic behavior. For example, ¹H-NMR spectra reveal distinct signals corresponding to the benzyl protons and the protons adjacent to the chlorosulfonyl group. Similarly, MS data confirm the molecular weight and fragmentation patterns of the compound.
The integration of computational chemistry has further enriched our understanding of benzyl N-(2-{1-(chlorosulfonyl)methylcyclobutyl}ethyl)carbamate. Quantum mechanical calculations have been employed to predict its electronic properties, such as frontier molecular orbitals and reactivity indices. These computations have been validated against experimental data, demonstrating their reliability in predicting chemical behavior.
Looking ahead, benzyl N-(2-{1-(chlorosulfonyl)methylcyclobutyl}ethyl)carbamate holds immense potential for innovation in drug discovery and material science. Its unique combination of functional groups makes it an ideal candidate for exploring new chemical reactions and designing advanced materials with tailored properties.
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